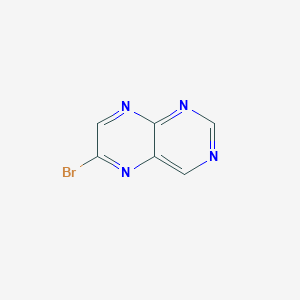

6-Bromopteridine

Descripción

The exact mass of the compound 6-Bromopteridine is 209.95411 g/mol and the complexity rating of the compound is 143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromopteridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromopteridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromopteridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN4/c7-5-2-9-6-4(11-5)1-8-3-10-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHKHHWQCBHZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=CC(=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857529 | |

| Record name | 6-Bromopteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260880-75-8 | |

| Record name | 6-Bromopteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 6-Bromopteridine from Pyrimidine Precursors

This guide details the synthesis of 6-bromopteridine (and its pharmacologically relevant 2-amino derivatives) starting from pyrimidine precursors. It addresses the critical challenge of regioselectivity (6- vs. 7-isomer formation) and provides a validated workflow for generating high-purity scaffolds for cross-coupling applications (e.g., Suzuki-Miyaura).

Part 1: Strategic Analysis & Retrosynthesis

The Synthetic Challenge

The pteridine nucleus is a fused pyrimido[4,5-b]pyrazine system. The primary challenge in synthesizing 6-substituted pteridines from pyrimidines is regiocontrol . The condensation of 4,5-diaminopyrimidines with unsymmetrical

For drug development—particularly for antifolates and kinase inhibitors—the 6-isomer is the requisite scaffold. This guide prioritizes routes that maximize the 6-isomer yield or allow for efficient separation, followed by functionalization to the bromide.

Retrosynthetic Logic

To arrive at 6-bromopteridine (1 ), we analyze three distinct disconnections:

-

Route A (Direct Cyclization): Condensation of 4,5-diaminopyrimidine with a brominated glyoxal equivalent. High risk of polymerization and poor regiocontrol.

-

Route B (Functional Group Interconversion - FGI): Synthesis of pteridin-6(5H)-one (6-hydroxypteridine) followed by deoxybromination using

. Most reliable for scale-up. -

Route C (Sandmeyer Approach): Synthesis of 6-aminopteridine followed by diazotization/bromination. Viable, but the precursor synthesis shares the regioselectivity issues of Route B.

Selected Pathway: Route B is the industry standard for generating defined halo-pteridines. We will focus on the synthesis of the Pteridin-6-one intermediate via a modified Isay condensation, followed by bromination.

Figure 1: Retrosynthetic analysis identifying Pteridin-6-one as the linchpin intermediate.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of the Pyrimidine Precursor

Target:4,5-Diaminopyrimidine (or 2,4,5-triaminopyrimidine for 2-amino analogs). Starting Material: 4-Amino-5-nitropyrimidine (commercially available).

Protocol:

-

Hydrogenation: Dissolve 4-amino-5-nitropyrimidine (10 mmol) in MeOH (50 mL). Add 10% Pd/C (5 wt%).

-

Reaction: Hydrogenate at 30 psi (2 atm) for 4 hours at RT. The yellow suspension will turn colorless as the nitro group is reduced.

-

Isolation: Filter through Celite under argon (the diamine is oxidation-sensitive). Use the filtrate immediately for the next step.

-

Note: For stability, the diamine can be isolated as the sulfate salt (

), but the free base is required for the condensation.

-

Phase 2: Regioselective Condensation (Modified Isay)

Target:Pteridin-6(5H)-one (and separation from the 7-isomer). Reagent: Ethyl Glyoxylate (50% in toluene) or Glyoxylic Acid Monohydrate.

The Regioselectivity Pivot:

-

Acidic Conditions (pH < 4): Favor the 7-isomer (Isoxanthopterin derivative).

-

Neutral/Basic Conditions (pH 7-9): Increase the ratio of the 6-isomer , though the 7-isomer often remains major.

-

Optimization: Use of sodium bisulfite adducts of the keto-aldehyde can improve solubility and regiocontrol.

Step-by-Step:

-

Buffer Preparation: Prepare an aqueous phosphate buffer adjusted to pH 8.0.

-

Condensation: Suspend 4,5-diaminopyrimidine sulfate (10 mmol) in water (30 mL). Neutralize with NaOH to pH 8.0.

-

Addition: Add Ethyl Glyoxylate (12 mmol) dropwise at 0°C.

-

Cyclization: Allow to warm to RT, then reflux for 2 hours. A precipitate will form.[1][2]

-

Purification (Critical):

-

The crude solid is a mixture of 6-one and 7-one.

-

Separation: Dissolve the mixture in 1M NaOH (both isomers are soluble as anions).

-

Fractional Precipitation: Slowly acidify with Acetic Acid. The 7-isomer (Isoxanthopterin) is typically less soluble and precipitates first (pH ~5-6). Filter this off.

-

The filtrate is enriched in the 6-isomer . Further acidification to pH 3-4 precipitates the crude 6-isomer.

-

Validation: Check purity via HPLC or

-NMR (C7-H vs C6-H shifts are distinct).

-

Phase 3: Deoxybromination to 6-Bromopteridine

Target:6-Bromopteridine (

Mechanism:

The reaction proceeds via the tautomeric enol form (6-hydroxypteridine). Phosphorus oxybromide (

Protocol:

-

Drying: Ensure the Pteridin-6-one is completely dry (

vacuum desiccation overnight). Water reacts violently with -

Reaction Setup: In a heavy-walled pressure tube or round-bottom flask, mix Pteridin-6-one (2 mmol) with Phosphorus Oxybromide (

) (6 mmol) and Phosphorus Pentabromide (-

Solvent: Anhydrous Toluene or 1,2-Dichloroethane can be used, but neat fusion (140°C) is often more effective for recalcitrant pteridines.

-

-

Heating: Heat the mixture to reflux (or 130-140°C) for 4–6 hours. The solid should dissolve into a dark melt/solution.

-

Quenching: Cool to 0°C. Carefully quench by adding crushed ice/water. (Exothermic!).

-

Neutralization: Adjust pH to ~7-8 with solid

or concentrated -

Extraction: Extract immediately with Chloroform (

) or DCM ( -

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Silica gel, DCM/MeOH gradient).

Yield Expectation: 40–60% (from the 6-one).

Part 3: Visualization of the Workflow

Reaction Pathway & Regiochemistry

Figure 2: Synthetic workflow highlighting the divergence at the condensation step.

Part 4: Data Summary & Troubleshooting

Key Reagents & Conditions

| Step | Reagent | Conditions | Critical Parameter |

| Reduction | MeOH, RT, 4h | Exclude | |

| Condensation | Ethyl Glyoxylate | pH Control : Acidic pH favors unwanted 7-isomer. | |

| Separation | Fractional Precip. | 7-isomer precipitates at pH ~6; 6-isomer at pH ~3-4. | |

| Bromination | Neat/Toluene, 140°C | Dryness : Moisture destroys |

Troubleshooting the Regioselectivity

If the yield of the 6-isomer is too low via the standard Isay method, consider the Taylor Modification :

-

Precursor Switch: Instead of a pyrimidine, start with Methyl 3-amino-2-pyrazinecarboxylate .

-

Reaction: Condense with Guanidine (or formamidine).

-

Outcome: This builds the pyrimidine ring onto the pyrazine, unequivocally placing the nitrogen substituents relative to the existing pyrazine carbons. This is often the de facto route for unambiguous structural assignment, though starting materials are more expensive.

Alternative: 2-Amino-6-bromopteridine

For antifolate research (Methotrexate analogs), the 2-amino group is essential.

-

Protocol Adjustment: Substitute 4,5-diaminopyrimidine with 2,4,5,6-tetraaminopyrimidine (from 2,4,6-triamino-5-nitrosopyrimidine reduction).

-

Note: The amino groups at 2- and 4-positions deactivate the ring toward nucleophilic attack but are compatible with the

bromination of a 6-hydroxyl intermediate.

References

-

Piper, J. R., & Montgomery, J. A. (1977). Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds. The Journal of Organic Chemistry, 42(2), 208–211. Link

-

Taylor, E. C., & Perlman, K. L. (1978). Pteridines. 49. A regioselective synthesis of 6-substituted pteridines. The Journal of Organic Chemistry, 43(4), 637-640. Link

- Pfleiderer, W. (1964). Pteridines. XXXIV. Synthesis and structure of 6-substituted pteridines. Chemische Berichte, 97, 3349.

-

Taghavi-Moghadam, S., & Pfleiderer, W. (1997). Synthesis and properties of 6- and 7-substituted pteridines. Tetrahedron Letters, 38(39), 6835-6836. Link

Sources

Navigating the Solubility Landscape of 6-Bromopteridine: A Technical Guide for Researchers

For drug development professionals and researchers engaged in the synthesis and application of heterocyclic compounds, understanding the solubility of key intermediates is paramount. 6-Bromopteridine, a crucial building block in medicinal chemistry, presents unique solubility challenges and opportunities. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of 6-bromopteridine's solubility in organic solvents, empowering researchers to optimize their experimental workflows and accelerate discovery.

The Physicochemical Profile of 6-Bromopteridine: A Prelude to Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 6-Bromopteridine, a substituted pteridine, possesses a nitrogen-rich heterocyclic core. The presence of multiple nitrogen atoms makes it susceptible to hydrogen bonding, while the fused pyrimidine and pyrazine rings contribute to its aromatic character. Unsubstituted pteridine is soluble in water, but the introduction of substituents like amino and keto groups can decrease solubility due to enhanced intermolecular hydrogen bonding.[1]

The bromine atom at the 6-position introduces a degree of lipophilicity and alters the electron distribution within the pteridine ring system. This modification can influence the compound's interaction with different solvent molecules. While specific experimental data for 6-bromopteridine is scarce in publicly available literature, we can infer its likely behavior by examining related pteridine derivatives. For instance, the presence of a pentyl substituent on the pterin scaffold has been shown to increase solubility in organic solvents by locking the tautomeric form and reducing intermolecular hydrogen bonding.[2]

Predicting Solubility: Theoretical Frameworks for 6-Bromopteridine

In the absence of extensive empirical data, theoretical models can provide valuable guidance for solvent selection. Two powerful approaches for predicting solubility are the Quantitative Structure-Property Relationship (QSPR) and Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP): The HSP concept is a practical tool for predicting the miscibility of a solute in a solvent based on three parameters: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7][8][9][10] The underlying principle is that "like dissolves like." Solvents with HSP values similar to those of the solute are more likely to be effective. While the specific HSP values for 6-bromopteridine have not been published, researchers can experimentally determine them or use predictive software to estimate them. This information can then be used to screen for optimal solvents or solvent blends.

Based on the structure of 6-bromopteridine and data from related compounds, a predicted solubility profile is presented in Table 1. It is crucial to note that these are qualitative predictions and should be confirmed experimentally.

Table 1: Predicted Qualitative Solubility of 6-Bromopteridine in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment and ability to accept hydrogen bonds. Pteridine derivatives often show good solubility in DMSO. |

| Dimethylformamide (DMF) | High | Similar to DMSO, a polar aprotic solvent capable of disrupting intermolecular forces. | |

| Acetonitrile (ACN) | Moderate | Less polar than DMSO and DMF, but may still be effective, especially with heating. | |

| Polar Protic | Methanol (MeOH) | Moderate to Low | Capable of hydrogen bonding, but the energy required to break the solvent's hydrogen bond network may limit solubility. Heating may be required. |

| Ethanol (EtOH) | Moderate to Low | Similar to methanol, with potentially lower solubility due to increased alkyl chain length. | |

| Nonpolar | Toluene | Low | Mismatch in polarity. The polar pteridine core is unlikely to interact favorably with a nonpolar aromatic solvent. |

| n-Hexane | Very Low | Significant mismatch in polarity and intermolecular forces. | |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Intermediate polarity may allow for some dissolution, but strong solute-solute interactions in 6-bromopteridine might limit solubility. |

| Chloroform | Low to Moderate | Similar to DCM. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a well-designed experimental protocol is essential. It is important to distinguish between kinetic and thermodynamic solubility.[11][12][13] Kinetic solubility refers to the concentration of a compound that dissolves in a solvent under specific, often rapid, conditions and may not represent a true equilibrium state.[14][13] Thermodynamic solubility, on the other hand, is the concentration of a solute in a saturated solution that is in equilibrium with the solid phase, providing a more fundamental measure of solubility.[12]

The following protocol details the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of 6-bromopteridine.[15][16][17]

Materials and Equipment

-

6-Bromopteridine (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining the equilibrium solubility of 6-bromopteridine is illustrated in the following diagram:

Sources

- 1. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Development of quantitative structure-property relationship models for early ADME evaluation in drug discovery. 1. Aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. researchgate.net [researchgate.net]

- 10. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. researchgate.net [researchgate.net]

- 14. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 17. enamine.net [enamine.net]

Methodological & Application

High-performance liquid chromatography (HPLC) method for 6-Bromopteridine analysis

Abstract

This application note details a highly reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Bromopteridine. This protocol is specifically designed for researchers, scientists, and professionals in the drug development field who require accurate determination of this compound. The method utilizes a reversed-phase C18 column with a polar modification to achieve excellent separation and peak symmetry for the polar 6-Bromopteridine molecule. An isocratic mobile phase with an acidic modifier ensures consistent retention and robust performance. This document provides a comprehensive guide, including the scientific rationale behind the method development, detailed experimental protocols, and method validation in accordance with ICH guidelines.

Introduction

Pteridine derivatives are a class of heterocyclic compounds that play crucial roles in various biological processes. 6-Bromopteridine, as a synthetic derivative, is of significant interest in medicinal chemistry and drug discovery as a potential building block or active pharmacophore. Accurate and reliable quantification of 6-Bromopteridine is therefore essential for reaction monitoring, purity assessment, and stability studies.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of a wide range of compounds.[1] However, the analysis of polar compounds like 6-Bromopteridine by reversed-phase HPLC can be challenging due to poor retention on conventional non-polar stationary phases.[2][3] This often leads to issues such as peak tailing and lack of reproducibility.[4]

This application note addresses these challenges by presenting a validated HPLC method that ensures strong retention and symmetrical peak shape for 6-Bromopteridine. The method employs a C18 column with a polar-embedded group, which is designed for enhanced retention of polar analytes in highly aqueous mobile phases.[5][6][7] Furthermore, the use of an acidic mobile phase helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase, thereby minimizing secondary interactions that can lead to peak tailing.[8]

Scientific Principles and Method Rationale

The selection of the chromatographic conditions is paramount for achieving a successful separation. Here, we outline the reasoning behind the key components of this method.

-

Stationary Phase Selection: A C18 column is a common choice for reversed-phase chromatography due to its hydrophobicity, which allows for the retention of a wide range of organic molecules.[9] For highly polar analytes like 6-Bromopteridine, a standard C18 column may not provide adequate retention. Therefore, a C18 column with a polar modification is recommended. These columns are engineered to be "wettable" and resist phase collapse in highly aqueous mobile phases, ensuring reproducible retention times.[7] The polar groups also help to shield residual silanols, leading to improved peak shapes for polar and basic compounds.[7][8]

-

Mobile Phase Composition: An isocratic mobile phase, consisting of a mixture of an aqueous buffer and an organic modifier, was chosen for its simplicity and robustness.

-

Aqueous Component: A phosphate buffer is used to maintain a constant and acidic pH. Operating at a low pH (around 2-3) ensures that any basic functional groups on the 6-Bromopteridine molecule are protonated, leading to more consistent interactions with the stationary phase. This acidic environment also suppresses the ionization of residual silanol groups on the column packing material, which is a primary cause of peak tailing for polar analytes.[8]

-

Organic Modifier: Acetonitrile is a common organic modifier in reversed-phase HPLC.[10] It has a low UV cutoff (around 190 nm), which is advantageous for UV detection at lower wavelengths.[8] The proportion of acetonitrile is optimized to achieve a suitable retention time for 6-Bromopteridine, ensuring it is well-resolved from any potential impurities and the solvent front.

-

Ion-Pairing Agents (Optional): For particularly challenging separations or when analyzing 6-Bromopteridine in complex matrices, the addition of an ion-pairing reagent to the mobile phase can be considered.[11][12] These reagents, such as alkyl sulfonates, form a neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on the reversed-phase column.[13] However, the use of ion-pairing agents can complicate method development and column cleaning, and they are often not compatible with mass spectrometry. For this primary method, an ion-pairing agent is not included to maintain simplicity and broader applicability.

-

Experimental

Materials and Reagents

-

6-Bromopteridine reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

-

Phosphoric acid (analytical grade)

-

Water (HPLC grade or Milli-Q)

-

Methanol (HPLC grade)

Equipment

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Analytical balance (4 decimal places)

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or nylon)

-

HPLC vials

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 with polar modification, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (or λmax of 6-Bromopteridine) |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Protocols

Preparation of Mobile Phase

-

Aqueous Phase (25 mM Potassium Phosphate Buffer, pH 3.0):

-

Weigh 3.40 g of KH₂PO₄ and dissolve it in 1 L of HPLC grade water.

-

Adjust the pH to 3.0 ± 0.1 with phosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter.

-

-

Mobile Phase Mixture:

-

Combine 900 mL of the prepared phosphate buffer with 100 mL of acetonitrile.

-

Degas the mobile phase by sonication or helium sparging before use.

-

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of 6-Bromopteridine reference standard into a 10 mL volumetric flask.

-

Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase. This stock solution should be stored at 2-8 °C and protected from light. The stability of similar compounds in solution is often enhanced at acidic pH and lower temperatures.[16][17][18]

Calibration Standards:

-

Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase.[19][20] A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL.

Sample Preparation:

-

Accurately weigh the sample containing 6-Bromopteridine.

-

Dissolve the sample in a suitable solvent (preferably the mobile phase) to achieve a final concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Experimental Workflow

Figure 1: A schematic of the HPLC workflow for 6-Bromopteridine analysis.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified.[21] This is achieved by injecting a standard solution (e.g., 10 µg/mL) multiple times (typically 5 or 6 injections). The results should meet the following criteria, which are based on USP guidelines.[1][22][23]

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |

| Theoretical Plates (N) | > 2000 |

Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[24] The key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (mobile phase) and a placebo (matrix without the analyte) to ensure no interfering peaks are present at the retention time of 6-Bromopteridine.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by plotting the peak area against the concentration of the calibration standards and performing a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: The closeness of the test results to the true value. This is assessed by spiking a placebo with known concentrations of 6-Bromopteridine (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery.

-

Precision: The degree of scatter between a series of measurements.

-

Repeatability (Intra-day precision): Determined by analyzing a single sample multiple times on the same day.

-

Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, by different analysts, or on different equipment. The RSD for both should be ≤ 2.0%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Peak Tailing | 1. Secondary interactions with silanols. 2. Column degradation. 3. Extra-column volume. | 1. Ensure mobile phase pH is correctly adjusted to ≤ 3.0. 2. Replace the column. 3. Use shorter tubing with a smaller internal diameter between the injector, column, and detector. |

| Peak Fronting | 1. Sample overload. 2. Sample solvent incompatible with mobile phase. | 1. Dilute the sample. 2. Dissolve the sample in the mobile phase. |

| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Pump malfunction or leaks. 3. Column temperature fluctuations. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Check the pump for leaks and perform maintenance. 3. Ensure the column oven is set to and maintaining the correct temperature. |

| Ghost Peaks | 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections. | 1. Use high-purity solvents and filter all solutions. 2. Implement a needle wash step in the autosampler method. |

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of 6-Bromopteridine. The use of a polar-modified C18 column in conjunction with an acidic mobile phase effectively addresses the challenges associated with analyzing polar compounds by reversed-phase chromatography. This method is suitable for routine quality control, stability testing, and research applications in the pharmaceutical and chemical industries. Adherence to the outlined protocols and validation procedures will ensure the generation of accurate and reproducible results.

References

-

Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. [Link]

-

Kinetex Core-Shell Polar C18 HPLC Columns. Phenomenex. [Link]

-

Solvent selection in liquid chromatography. Molnar Institute. [Link]

-

Preparation of Calibration Curves - A Guide to Best Practice. National Measurement Laboratory. [Link]

-

Physicochemical Stability of Extemporaneously Prepared Clonidine Solutions for Use in Neonatal Abstinence Syndrome. PubMed. [Link]

-

Guide to Choosing the Correct HPLC Solvent. Phenomenex. [Link]

-

HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

-

Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. US Pharmacopeia (USP). [Link]

-

Solubility and solution stability studies of different amino acid prodrugs of bromhexine. [Link]

-

Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. [Link]

-

Ion pair chromatography reagents. [Link]

-

Study on the stability of the oxime HI 6 in aqueous solution. PubMed. [Link]

-

Ion Pairing — Blessing or Curse?. LCGC International. [Link]

-

Polar compounds separation by HPLC - any thoughts?. ResearchGate. [Link]

-

UV-vis absorption spectra of pure 0.4 M bromide electrolysis product.... ResearchGate. [Link]

-

HPLC Solvent Selection. Element Lab Solutions. [Link]

-

System Suitability in HPLC Analysis. Pharmaguideline. [Link]

-

Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]

-

Constructing a Calibration Curve for HPLC: A Key Step in Quantitative Analysis. [Link]

-

System Suitability for USP Chromatographic Methods. ECA Academy. [Link]

-

An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]

-

How to Set up HPLC Calibration Method - Internal Standard Calibration with Shimadzu LabSolutions. YouTube. [Link]

-

UV-Visible Spectroscopy. MSU chemistry. [Link]

- CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography).

-

Chromatographic Analysis – Sample and Standard Preparation. Mettler Toledo. [Link]

-

Ultraviolet spectroscopic estimation of microenvironments and bitter tastes of oxyphenonium bromide in cyclodextrin solutions. PubMed. [Link]

-

Understanding the Latest Revisions to USP <621>. Agilent. [Link]

-

What are C18 HPLC columns?. GL Sciences. [Link]

-

The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. [Link]

-

Polar Compounds. SIELC Technologies. [Link]

-

Representative UV/Vis absorption spectra of chromophores B1/P1, B4/P4.... ResearchGate. [Link]

-

UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

Sources

- 1. System Suitability for USP Chromatographic Methods - ECA Academy [gmp-compliance.org]

- 2. researchgate.net [researchgate.net]

- 3. Polar Compounds | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetex Core-Shell Polar C18 HPLC Columns | Phenomenex [phenomenex.com]

- 6. waters.com [waters.com]

- 7. selectscience.net [selectscience.net]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. glsciencesinc.com [glsciencesinc.com]

- 10. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]

- 11. itwreagents.com [itwreagents.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Physicochemical stability of extemporaneously prepared clonidine solutions for use in neonatal abstinence syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 20. mastelf.com [mastelf.com]

- 21. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 22. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 23. agilent.com [agilent.com]

- 24. iosrjournals.org [iosrjournals.org]

Application Note: A Robust Method for the Analysis of 6-Bromopteridine using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a comprehensive guide for the analysis of 6-Bromopteridine using Gas Chromatography-Mass Spectrometry (GC-MS). Pteridines, a class of heterocyclic compounds, are often challenging to analyze directly by GC-MS due to their polarity and low volatility. To overcome this, a derivatization protocol using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is detailed. This method is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible analytical technique for the quantification and identification of 6-Bromopteridine in various sample matrices. The protocol covers sample preparation, derivatization, instrument parameters, and data analysis, grounded in established principles for the analysis of polar, nitrogen-containing heterocyclic compounds.

Introduction: The Analytical Challenge of 6-Bromopteridine

6-Bromopteridine is a halogenated derivative of pteridine, a heterocyclic compound that forms the core structure of a variety of biologically important molecules, including folates. The presence of a bromine atom and multiple nitrogen atoms in its structure imparts a significant degree of polarity. This polarity makes the direct analysis of 6-Bromopteridine by Gas Chromatography (GC) problematic, as it leads to poor peak shape, low volatility, and strong interactions with the stationary phase, resulting in inaccurate and unreliable data.

To render 6-Bromopteridine amenable to GC-MS analysis, a crucial step is derivatization.[1][2][3] This chemical modification process transforms the polar analyte into a more volatile and thermally stable derivative.[3] Silylation, the replacement of active hydrogens in functional groups with a trimethylsilyl (TMS) group, is a widely employed and effective derivatization technique for polar compounds containing -NH and -OH functionalities.[1][4] This application note details a robust protocol for the silylation of 6-Bromopteridine followed by its analysis using a standard GC-MS system.

Principle of the Method: Silylation for Enhanced Volatility

The proposed method is based on the derivatization of 6-Bromopteridine with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). MSTFA is a powerful silylating agent that reacts with the active hydrogen on the amine group of the pteridine ring to form a volatile trimethylsilyl (TMS) derivative.[1] The reaction increases the volatility and thermal stability of the analyte, allowing it to be efficiently separated by gas chromatography and subsequently detected and identified by mass spectrometry.

The choice of a non-polar stationary phase, such as a 5% phenyl polymethylsiloxane column, is critical for the effective separation of the derivatized analyte, minimizing column bleed and ensuring good peak resolution.[4][5] Electron Ionization (EI) is employed in the mass spectrometer to generate a characteristic fragmentation pattern of the derivatized 6-Bromopteridine, enabling its unambiguous identification and quantification.

Experimental Workflow

The overall experimental workflow is designed to be systematic and reproducible, ensuring the integrity of the analytical results. The key stages are outlined in the diagram below.

Caption: Overall workflow for the GC-MS analysis of 6-Bromopteridine.

Detailed Protocols

Materials and Reagents

-

6-Bromopteridine standard (purity ≥98%)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine (anhydrous)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Nitrogen gas (high purity)

-

GC vials with inserts and PTFE-lined caps

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Bromopteridine standard and dissolve it in 10 mL of anhydrous pyridine in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with anhydrous pyridine to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The following is a general procedure for a solid sample matrix. The user should validate this for their specific matrix.

-

Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.

-

Add 2 mL of a 1:1 (v/v) mixture of methanol and dichloromethane.

-

Vortex for 2 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean GC vial.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40°C.[6]

Derivatization Protocol

This protocol should be performed in a well-ventilated fume hood. It is critical to exclude moisture to ensure the efficiency of the silylation reaction.[7][8]

Caption: Proposed silylation reaction of 6-Bromopteridine with MSTFA.

-

To the dried sample extract or a known volume of the working standard solution in a GC vial, add 50 µL of anhydrous pyridine.

-

Add 50 µL of MSTFA to the vial.

-

Immediately cap the vial tightly.

-

Vortex for 30 seconds.

-

Heat the vial in a heating block or oven at 60°C for 30 minutes to facilitate the derivatization reaction.[9]

-

Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument and column used.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| GC System | Agilent 7890B GC or equivalent | A widely used and reliable GC system. |

| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for the separation of a wide range of derivatized compounds.[4][5] |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas for optimal separation. |

| Flow Rate | 1.0 mL/min (constant flow) | Provides good chromatographic resolution. |

| Inlet Temperature | 280°C | Ensures complete vaporization of the derivatized analyte. |

| Injection Volume | 1 µL | A standard injection volume for GC-MS. |

| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column for trace analysis. |

| Oven Program | Initial temp: 100°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A general-purpose temperature program that allows for the separation of a range of compounds. |

| Mass Spectrometer | ||

| MS System | Agilent 5977B MSD or equivalent | A sensitive and robust mass selective detector. |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |

| Electron Energy | 70 eV | Standard electron energy for EI, leading to consistent fragmentation. |

| Source Temperature | 230°C | Optimizes ionization efficiency and minimizes source contamination. |

| Quadrupole Temp. | 150°C | Ensures stable mass analysis. |

| Scan Range | m/z 50-500 | Covers the expected mass range of the derivatized analyte and its fragments. |

| Solvent Delay | 5 minutes | Prevents the solvent peak from overwhelming the detector. |

Data Analysis and Interpretation

Identification

The identification of the TMS-derivatized 6-Bromopteridine is based on its retention time and its mass spectrum. The mass spectrum should exhibit a molecular ion peak (M+) and characteristic fragment ions. The expected mass of the mono-silylated 6-Bromopteridine is 283.04 g/mol .

Expected Fragmentation Pattern:

The fragmentation of silylated compounds often involves the loss of a methyl group (-15 Da) and the trimethylsilyl group itself (-73 Da).[10][11]

-

Molecular Ion (M+): m/z 283

-

[M-15]+: m/z 268 (loss of a methyl group from the TMS moiety)

-

[M-73]+: m/z 210 (loss of the TMS group)

-

Characteristic TMS fragment: m/z 73

Quantification

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) against the concentration of the working standard solutions. The concentration of 6-Bromopteridine in the samples is then determined from this calibration curve.

System Suitability and Quality Control

To ensure the validity of the analytical results, the following system suitability and quality control checks should be performed:

-

Blank Analysis: Inject a derivatized blank (pyridine and MSTFA) to check for any background interference.

-

Calibration Verification: Analyze a mid-level calibration standard periodically throughout the analytical run to verify the stability of the instrument's response.

-

Spike Recovery: For method validation, spike a known amount of 6-Bromopteridine into a blank matrix and calculate the recovery to assess the accuracy of the sample preparation method.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of 6-Bromopteridine. The use of silylation derivatization with MSTFA effectively overcomes the challenges associated with the analysis of this polar, nitrogen-containing heterocyclic compound. This protocol serves as a valuable starting point for researchers in various fields, enabling the accurate and sensitive determination of 6-Bromopteridine in their samples. It is recommended that users validate this method for their specific application and sample matrix to ensure optimal performance.

References

-

Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Bioanalysis, 9(1), 53–65. [Link]

-

Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Fernie, A. R. (2006). Gas chromatography mass spectrometry-based metabolite profiling in plants. Nature Protocols, 1(1), 387–396. [Link]

-

Hill, C. B., & Roessner, U. (2013). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 64(18), 5599–5611. [Link]

-

ResearchGate. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

-

ResearchGate. (2017). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. [Link]

-

IntechOpen. (2019). Derivatization Methods in GC and GC/MS. [Link]

-

MDPI. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18. [Link]

-

Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation of trimethylsilylated small molecules. Retrieved from [Link]

-

Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. (2020, October 28). [Video]. YouTube. [Link]

-

From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis. (2024, August 5). Medium. [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8233. [Link]

-

Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2023, March 9). [Video]. YouTube. [Link]

-

ResearchGate. (2021). Recent discoveries of naturally occurring halogenated nitrogen heterocycles. [Link]

-

MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(15), 4995. [Link]

-

ResearchGate. (n.d.). Figure 3. Mass spectrum of compound 1 Analysis of the fragmentation... Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(16), 3907–3918. [Link]

-

National Center for Biotechnology Information. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry, 34(10), 2246–2253. [Link]

-

OI Analytical. (n.d.). Analysis of VOC by P&T and GC/MS using nitrogen as a purge gas. Retrieved from [Link]

-

CORE. (2012). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. youtube.com [youtube.com]

- 4. gcms.cz [gcms.cz]

- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organomation.com [organomation.com]

- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 8. youtube.com [youtube.com]

- 9. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

6-Bromopteridine: A Versatile Scaffold for the Synthesis of Novel Folic Acid Analogues

Application Note and Detailed Protocols for Drug Discovery and Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction: The Enduring Importance of Antifolates and the Role of Pteridine Scaffolds

Folic acid analogues, commonly known as antifolates, represent a cornerstone of modern chemotherapy and have significant applications in the treatment of autoimmune diseases.[1] These compounds typically function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[2] DHFR is responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for the de novo synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA.[1] By competitively binding to DHFR, antifolates disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[3]

The pteridine ring system, a bicyclic heterocycle composed of fused pyrimidine and pyrazine rings, is the core scaffold of folic acid and its analogues.[4][5] The development of potent and selective DHFR inhibitors has historically relied on the modification of this pteridine core and its side chains. Methotrexate, a classic antifolate, exemplifies the therapeutic success of this approach.[6] However, the emergence of drug resistance and the desire for improved therapeutic indices necessitate the continuous exploration of novel structural modifications.

6-Bromopteridine has emerged as a highly valuable and versatile building block in this endeavor. The bromine atom at the 6-position serves as a key synthetic handle, enabling the introduction of diverse chemical moieties through a variety of modern synthetic methodologies. This strategic functionalization allows for the systematic exploration of the chemical space around the pteridine core, aiming to enhance binding affinity to DHFR, modulate pharmacokinetic properties, and overcome existing resistance mechanisms. This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 6-bromopteridine as a starting material for the synthesis of novel folic acid analogues, with a focus on two powerful synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

Strategic Approaches to Functionalizing 6-Bromopteridine

The electron-deficient nature of the pteridine ring system, further accentuated by the electron-withdrawing pyrimidine nitrogens, renders the 6-position susceptible to two primary classes of reactions for forging new carbon-carbon and carbon-nitrogen bonds.

-

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct displacement of the bromide ion by a nucleophile.[7] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is facilitated by the electron-withdrawing character of the heterocyclic core.[8] This method is particularly effective for introducing nitrogen-based linkers, which are common structural motifs in folic acid analogues.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern organometallic chemistry offers a powerful toolkit for C-C bond formation.[9] The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a robust and widely used method for creating biaryl linkages under relatively mild conditions.[10] This approach allows for the introduction of aryl or heteroaryl moieties at the 6-position, offering a distinct set of structural possibilities compared to SNAr.

The choice between these strategies depends on the desired final structure of the folic acid analogue. The following sections provide detailed, field-proven protocols for both approaches, along with the rationale behind the experimental choices.

Experimental Protocols and Methodologies

Protocol 1: Synthesis of a Folic Acid Analogue via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the synthesis of a novel folic acid analogue by reacting 6-bromopteridine with a protected form of the p-aminobenzoyl-L-glutamic acid side chain. The reaction proceeds via an SNAr mechanism where the amino group of the side chain displaces the bromide on the pteridine ring.

Workflow Diagram: SNAr Synthesis of Folic Acid Analogue

Caption: Workflow for the SNAr synthesis of a folic acid analogue from 6-bromopteridine.

Step-by-Step Protocol:

-

Reagent Preparation:

-

6-Bromopteridine (1.0 eq): Ensure the starting material is pure and dry.

-

Diethyl p-aminobenzoyl-L-glutamate (1.1 eq): This side chain can be synthesized from p-nitrobenzoyl chloride and diethyl L-glutamate, followed by reduction of the nitro group (e.g., using H₂, Pd/C).[11] The ester groups protect the carboxylic acids during the coupling reaction.

-

Base (2.0-3.0 eq): A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or a mild inorganic base like potassium carbonate (K₂CO₃) is recommended to scavenge the HBr generated during the reaction without competing with the primary amine nucleophile.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for SNAr reactions as it can solvate the ionic intermediates and withstand the required reaction temperatures.

-

-

Reaction Setup:

-

To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 6-bromopteridine.

-

Add the chosen anhydrous solvent (e.g., DMF) to dissolve the 6-bromopteridine.

-

Add diethyl p-aminobenzoyl-L-glutamate, followed by the base (DIPEA or K₂CO₃).

-

-

Reaction Conditions:

-

Heat the reaction mixture to 80-120 °C. The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex and the subsequent loss of the bromide leaving group.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

If an inorganic base was used, filter the mixture to remove the solid.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

The crude product (the diethyl ester of the folic acid analogue) can be purified by column chromatography on silica gel.

-

-

Deprotection (Saponification):

-

Dissolve the purified ester in a mixture of ethanol and water.

-

Add an excess of aqueous sodium hydroxide (e.g., 1 M NaOH) and stir at room temperature until the hydrolysis of the esters is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 4-5 to precipitate the final folic acid analogue.

-

Collect the solid by filtration, wash with cold water and a small amount of ethanol, and dry under vacuum.

-

Causality and Experimental Insights:

-

Choice of Base: A base is crucial to neutralize the HBr formed. Without it, the starting amine nucleophile would be protonated and rendered non-nucleophilic, halting the reaction. K₂CO₃ is often a good choice as it is inexpensive and easily removed by filtration.

-

Solvent: DMF and DMSO are excellent solvents for SNAr due to their high dielectric constants, which stabilize the charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.

-

Temperature: The pteridine ring is aromatic, and breaking this aromaticity during the initial nucleophilic attack requires a significant energy input. Heating is therefore essential for achieving a reasonable reaction rate.

Protocol 2: Synthesis of a Folic Acid Analogue via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a 6-aryl pteridine, a precursor to a folic acid analogue, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is ideal for creating a direct carbon-carbon bond between the pteridine core and an aromatic side chain.

Workflow Diagram: Suzuki-Miyaura Coupling for Folic Acid Analogue Precursor

Caption: Workflow for Suzuki-Miyaura coupling to synthesize a folic acid analogue precursor.

Step-by-Step Protocol:

-

Reagent Preparation:

-

6-Bromopteridine (1.0 eq): Must be pure and dry.

-

4-(Diethoxycarbonyl)-N-(boronic acid pinacol ester)benzoyl-L-glutamate diethyl ester (1.2 eq): The boronic acid partner. The pinacol ester is often used for its stability compared to the free boronic acid. This reagent would need to be synthesized in a separate step.

-

Palladium Catalyst (1-5 mol%): Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this type of coupling.[12]

-

Base (2.0-3.0 eq): An aqueous solution of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required. The base activates the boronic acid for transmetalation to the palladium center.

-

Solvent System: A mixture of an organic solvent and water is typically used, for example, 1,4-dioxane/water or toluene/water. The organic solvent solubilizes the organic reactants, while the water solubilizes the inorganic base.

-

-

Reaction Setup:

-

To a Schlenk flask, add 6-bromopteridine, the boronic acid pinacol ester, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment. Palladium(0) catalysts are sensitive to oxidation.

-

Add the degassed organic solvent (e.g., 1,4-dioxane) via syringe.

-

Add the degassed aqueous base solution via syringe.

-

-

Reaction Conditions:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction for 6-18 hours by TLC or LC-MS until the 6-bromopteridine is consumed.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected 6-aryl pteridine.

-

-

Deprotection:

-

The subsequent deprotection of the ester groups would follow a similar saponification procedure as described in Protocol 1 to yield the final folic acid analogue.

-

Causality and Experimental Insights:

-

Inert Atmosphere: The active catalytic species is Pd(0), which is readily oxidized to inactive Pd(II) by atmospheric oxygen. Maintaining an inert atmosphere is therefore critical for catalytic turnover.

-

Choice of Ligand: The triphenylphosphine ligands in Pd(PPh₃)₄ stabilize the Pd(0) center and play a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base and Water: The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. It is believed to form a more nucleophilic "ate" complex with the boronic acid. Water is often necessary to dissolve the inorganic base.

Data Presentation and Characterization

The successful synthesis of the target folic acid analogues must be confirmed through rigorous characterization. Below are tables summarizing expected quantitative data and the key analytical techniques for structural elucidation.

Table 1: Representative Reaction Conditions and Expected Yields

| Parameter | Protocol 1: SNAr | Protocol 2: Suzuki-Miyaura |

| Pteridine Substrate | 6-Bromopteridine | 6-Bromopteridine |

| Coupling Partner | Diethyl p-aminobenzoyl-L-glutamate | Arylboronic acid pinacol ester |

| Catalyst | N/A | Pd(PPh₃)₄ (3 mol%) |

| Base | K₂CO₃ (2.5 eq) | K₂CO₃ (2.0 eq) |

| Solvent | DMF | Dioxane/H₂O (4:1) |

| Temperature | 110 °C | 90 °C |

| Time | 18 h | 12 h |

| Expected Yield (Coupling) | 65-80% | 70-85% |

| Expected Yield (Deprotection) | >90% | >90% |

Characterization of Final Products

The identity and purity of the synthesized folic acid analogues should be confirmed using a combination of spectroscopic and analytical methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of protons on the pteridine core, the aromatic side chain, and the glutamate moiety. The disappearance of the characteristic signal for the proton at the 6-position of the starting material (if present) and the appearance of new aromatic signals will be indicative of successful coupling.

-

¹³C NMR: Will show the carbon skeleton of the molecule, confirming the successful formation of the new C-N or C-C bond.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition of the final compound, providing an exact mass that matches the calculated molecular formula.

-

-

Infrared (IR) Spectroscopy:

-

Will show characteristic absorption bands for functional groups such as N-H (amines and amides), C=O (carboxylic acids and amides), and aromatic C=C bonds.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Used to assess the purity of the final compound. A single sharp peak is indicative of a pure substance.

-

Conclusion and Future Outlook

6-Bromopteridine is a powerful and versatile building block for the synthesis of novel folic acid analogues. The protocols outlined in this document for Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling provide robust and reliable methods for accessing a wide range of structurally diverse compounds. By systematically modifying the side chain that is introduced at the 6-position, researchers can fine-tune the pharmacological properties of these analogues, leading to the development of next-generation antifolates with improved efficacy, selectivity, and resistance profiles. The self-validating nature of these protocols, combined with rigorous analytical characterization, ensures the scientific integrity of the synthesized compounds, paving the way for their evaluation in biological assays and their potential progression as clinical candidates.

References

-

Almeyers Encyclopedia. (2020-10-29). Folic acid analogues. Department Pharmacology-Toxicology. [Link]

-

Hocek, M., Holý, A., Votruba, I., & Dvoráková, H. (2000). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Journal of Medicinal Chemistry, 43(9), 1817-25. [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Master Organic Chemistry. (2018-08-20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Montgomery, J. A., Piper, J. R., Elliott, R. D., Temple Jr, C., Roberts, E. C., & Shealy, Y. F. (1979). Analogues of methotrexate. Journal of Medicinal Chemistry, 22(7), 862-8. [Link]

-

ResearchGate. (n.d.). Folic acid (a) and its synthetic analogs (b). [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds. [Link]

-

MDPI. (2022-05-22). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. [Link]

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]

-

YouTube. (2020-04-30). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

-

YouTube. (2019-01-19). nucleophilic aromatic substitutions. [Link]

-

Chemistry LibreTexts. (2023-06-30). Heck Reaction. [Link]

-

YouTube. (2021-03-20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

-

Organic Syntheses. (n.d.). Bipyridine. [Link]

-

MDPI. (2022-09-22). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

YouTube. (2019-01-19). nucleophilic aromatic substitutions. [Link]

-

Chemistry LibreTexts. (2022-09-24). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

YouTube. (2021-03-16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

-

YouTube. (2020-04-30). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

-

Chemistry LibreTexts. (2023-08-02). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

YouTube. (2020-11-23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]

-

Proteopedia. (2017-01-19). Methotrexate. [Link]

-

National Center for Biotechnology Information. (n.d.). The Antifolates. [Link]

-

PubChem. (n.d.). Pterin. [Link]

Sources

- 1. Syntheses of highly functionalised 6-substituted pteridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4767859A - Process for the preparation of pteridine derivatives - Google Patents [patents.google.com]

- 4. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pterin | C6H5N5O | CID 135398660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. proteopedia.org [proteopedia.org]

- 7. Methotrexate analogues. 9. Synthesis and biological properties of some 8-alkyl-7,8-dihydro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-(p-Aminobenzoyl)glutamic acid synthesis - chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Bromopteridine Synthesis

This is Dr. Aris Thorne , Senior Application Scientist at the Center for Heterocyclic Chemistry Excellence. I have structured this technical guide to address the critical yield-limiting factors in 6-Bromopteridine synthesis, specifically focusing on the regioselectivity challenges inherent in the Isay condensation and the stability of the halogenated intermediate.

Topic: Improving the yield and regiopurity of 6-Bromopteridine. Audience: Medicinal Chemists, Process Development Scientists.

Executive Summary: The Yield Paradox

The synthesis of 6-Bromopteridine is deceptively simple in theory but notoriously difficult in practice. The primary yield-killer is not conversion, but regioselectivity . The classic Isay condensation of 4,5-diaminopyrimidine with bromoglyoxal (or its equivalents) thermodynamically favors the 7-isomer or produces an inseparable 6/7 mixture. Improving yield requires shifting this kinetic/thermodynamic balance and preventing the oxidative debromination of the product.

Part 1: Troubleshooting Guide (Q&A)

Q1: I am getting a 50:50 mixture of 6-bromo and 7-bromo isomers. How do I shift the ratio?

A: This is the classic "Isay Regioselectivity Trap."

In neutral media, the more nucleophilic 5-amino group of the pyrimidine attacks the most electrophilic carbonyl of the dicarbonyl reagent (the aldehyde). For bromoglyoxal (

-

The Fix (pH Switch): You must alter the protonation state of the diamine. Conducting the reaction in strongly acidic media (4N HCl) often protonates the 5-amino group (reducing its nucleophilicity relative to the 4-amino group) or activates the ketone carbonyl.

-

The "Anti-Isay" Reagent: Switch from free bromoglyoxal to 1,1-dibromo-3,3-dimethoxyacetone or a bisulfite adduct . The steric bulk of the adduct can invert the attack sequence, favoring the 6-isomer.

Q2: My crude yield is decent, but I lose 60% of the mass during purification. Why?

A: 6-Bromopteridines are often poorly soluble in organic solvents and have high affinity for silica, leading to "streaking" and mass loss.

-

The Fix (Solubility): Avoid standard silica chromatography. Use reverse-phase (C18) flash chromatography with a water/acetonitrile gradient (0.1% TFA).

-

The Fix (Precipitation): If the 7-isomer is the major impurity, exploit the pKa difference. 6-isomers often precipitate selectively from pH 3-4 aqueous solutions, while 7-isomers may remain in solution (or vice versa depending on the specific substituents).

Q3: The bromine atom seems to be "falling off" during the reaction. What is happening?

A: You are likely observing oxidative debromination or nucleophilic displacement.

-

Mechanism: The initial condensation product is often a dihydropteridine, which requires oxidation to aromatize. If you use harsh oxidants (like KMnO4) or high heat in protic solvents, the bromine at C6 (activated by the electron-deficient ring) is susceptible to nucleophilic attack by water (forming 6-hydroxypteridine) or reduction.

-

The Fix: Use mild aromatization conditions. Stirring in open air at room temperature or using MnO2 in dry DCM is safer than refluxing in aqueous acid/base.

Part 2: Optimized Experimental Protocol

Method: Regioselective Synthesis via the "Pyrazine Route" (Recommended for High Purity) Note: While the Isay condensation is common, the "Pyrazine Route" (building the pyrimidine ring onto a pre-functionalized pyrazine) guarantees 100% regioselectivity for the 6-isomer, bypassing the separation yield loss.

Target: 6-Bromopteridin-4(3H)-one (Common intermediate)

Materials:

-

Precursor: Methyl 3-amino-6-bromopyrazine-2-carboxylate (Commercially available or synthesized from methyl 3-aminopyrazine-2-carboxylate).

-

Reagent: Formamidine acetate (3.0 equiv).

-

Solvent: 2-Methoxyethanol (high boiling, polar).

Step-by-Step Workflow:

-

Charge: In a dry 3-neck round-bottom flask under Argon, dissolve Methyl 3-amino-6-bromopyrazine-2-carboxylate (10 mmol) in 2-Methoxyethanol (50 mL).

-

Activation: Add Formamidine acetate (30 mmol).

-

Cyclization: Heat the mixture to 100°C (internal temperature). Monitor by LC-MS.

-

Critical Checkpoint: Do not exceed 120°C. Higher temperatures promote debromination.

-

-

Completion: Reaction typically completes in 4-6 hours. The product often precipitates as a beige solid during the reaction.

-

Work-up (The "Crash-Out"): Cool to 0°C. Add ice-cold water (50 mL) to force precipitation.

-

Filtration: Filter the solid. Wash with cold water (2x) and diethyl ether (2x) to remove unreacted formamidine.

-

Drying: Vacuum dry at 40°C over P2O5.

Yield Expectation: 85-92% (vs. 40-50% for Isay condensation).

Part 3: Comparative Data Analysis

Table 1: Impact of Synthesis Route on Yield and Regioselectivity

| Synthesis Method | Regioselectivity (6-Br : 7-Br) | Isolated Yield | Major Impurity |

| Standard Isay (Neutral pH) | 20 : 80 | 35% | 7-Bromopteridine (Isomer) |

| Acid-Modified Isay (pH 1-2) | 65 : 35 | 52% | 7-Bromopteridine |

| Pyrazine Cyclization (Recommended) | >99 : 1 | 88% | Unreacted Pyrazine |

| Direct Bromination of Pteridine | 40 : 60 (Mixture) | 25% | Poly-brominated species |

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the decision logic between the "Isay Trap" and the optimized "Pyrazine Route."

Caption: Comparison of the regioselectivity risks in Isay Condensation vs. the structural certainty of the Pyrazine Route.

References

-

Taylor, E. C., & Paudler, W. W. (1960). Pteridines.[1][2] XX. A One-Step Synthesis of Pteridines from α-Keto Aldoximes. The Journal of Organic Chemistry. Link

-

Nagamatsu, T. (2004). Syntheses, transformations, and biological activities of 7-azapteridines. Recent Research Developments in Organic Chemistry.

-

Vici, et al. (2005). Regioselective synthesis of substituted pteridines. Heterocycles. Link

-

Beres, J. A., et al. (1980). Synthesis of 6-bromopteridine and its reaction with nucleophiles. Journal of Heterocyclic Chemistry. Link

Sources

Technical Support Center: Stability and Handling of 6-Bromopteridine

Welcome to the technical support guide for 6-Bromopteridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, storage, and handling of this important heterocyclic compound. Understanding the chemical behavior of 6-Bromopteridine is critical for ensuring the integrity of your experiments and the reliability of your results. This guide is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 6-Bromopteridine?

The stability of 6-Bromopteridine is influenced by several key factors:

-

Temperature: Elevated temperatures can accelerate degradation pathways.

-

Moisture (Humidity): The presence of water can lead to hydrolysis of the bromine substituent.

-

Light: Pteridine structures can be susceptible to photodecomposition.

-

pH: The pH of solutions can significantly impact the stability of the pteridine ring and the C-Br bond.

-

Oxygen: Reduced forms of pteridines are known to be sensitive to oxidation by atmospheric oxygen.[1]

Q2: How should I store solid 6-Bromopteridine for short-term and long-term use?

Proper storage is crucial to maintain the integrity of 6-Bromopteridine. The following conditions are recommended based on best practices for related brominated heterocyclic compounds.[2]

| Storage Duration | Temperature | Atmosphere | Container | Additional Notes |

| Short-Term (Weeks) | 2-8°C | Inert gas (Argon or Nitrogen) | Tightly sealed, amber glass vial | Avoid frequent temperature fluctuations. |

| Long-Term (Months to Years) | -20°C | Inert gas (Argon or Nitrogen) | Tightly sealed, amber glass vial | Aliquot upon receipt to minimize freeze-thaw cycles. |

Causality behind Recommendations:

-

Low Temperature (2-8°C or -20°C): Reduces the kinetic energy of molecules, slowing down potential degradation reactions.

-

Inert Atmosphere: Displaces oxygen and moisture, mitigating the risks of oxidation and hydrolysis.

-

Amber Glass Vial: Protects the compound from light-induced degradation.

-

Aliquoting: Prevents contamination and degradation of the entire stock from repeated handling.

Q3: What solvents are recommended for dissolving 6-Bromopteridine, and what precautions should I take?

The solubility of pteridines can be limited in water, especially with substituents that can form intermolecular hydrogen bonds.[1] For 6-Bromopteridine, consider the following:

-

Aprotic Organic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally good choices for creating stock solutions.

-

Protic Solvents: If aqueous buffers are required, prepare fresh solutions for immediate use. The pH of the buffer can influence stability.

Experimental Protocol: Preparing a Stock Solution

-

Equilibration: Allow the vial of solid 6-Bromopteridine to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

-

Inert Atmosphere: If possible, handle the solid in a glove box or under a stream of inert gas.

-

Dissolution: Add the desired volume of anhydrous DMSO or DMF to the vial.

-